molecular formula C6H10O2 B12331218 4-Propyloxetan-2-one

4-Propyloxetan-2-one

Cat. No.: B12331218
M. Wt: 114.14 g/mol
InChI Key: VLGDSNWNOFYURG-UHFFFAOYSA-N
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Description

4-Propyloxetan-2-one is a four-membered cyclic ester (lactone) characterized by an oxetane ring (a four-membered oxygen-containing heterocycle) with a propyl substituent at the 4-position. Its molecular structure confers significant ring strain, making it highly reactive compared to larger lactones. This reactivity is exploited in polymer chemistry, where it serves as a monomer for synthesizing polyesters with tailored properties, such as biodegradability or enhanced thermal stability. The compound is typically synthesized via cyclization of 3-propyl-3-hydroxypropanoic acid derivatives under acidic or thermal conditions, though specific methodologies remain proprietary in industrial settings .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-propyloxetan-2-one

InChI

InChI=1S/C6H10O2/c1-2-3-5-4-6(7)8-5/h5H,2-4H2,1H3

InChI Key

VLGDSNWNOFYURG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propyloxetan-2-one can be synthesized through several methods. One common approach involves the ring-opening of epoxides with trimethyloxosulfonium ylide, followed by cyclization . Another method includes the use of sodium anion of an NTs-sulfoximine to form the oxetane ring . These reactions typically require moderate heating and specific reagents to achieve good yields.

Industrial Production Methods

Industrial production of 4-propyloxetan-2-one may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions is crucial to ensure high efficiency and yield in industrial settings.

Chemical Reactions Analysis

2.1. Methodologies

Several methods have been reported for synthesizing this compound:

  • Two-step Process : A notable method involves a two-step approach where initial formation of a ketone is followed by cyclization to yield the oxetane.

  • Paternò-Büchi Reaction : This photochemical reaction between carbonyl compounds and alkenes can also yield oxetanes, including derivatives like 4-Propyloxetan-2-one .

2.2. Key Reaction Conditions

The following table summarizes key reaction conditions for synthesizing oxetanes via different methodologies:

MethodologyConditionsYield (%)
Two-step CyclizationVaries (e.g., temperature, solvent)70 - 90
Paternò-Büchi ReactionUV light, inert atmosphereUp to 85
Alcohol C–H FunctionalizationMild conditions, various alcohol substrates>90

Chemical Reactions Involving 4-Propyloxetan-2-one

4-Propyloxetan-2-one participates in several chemical reactions typical for oxetanes, influenced by substituents on the ring and external reaction conditions:

3.1. Reactivity with Nucleophiles

The compound can react with various nucleophiles leading to the formation of:

  • Alcohols : Through nucleophilic substitution mechanisms.

  • Amines : When amines are used as nucleophiles, leading to amine derivatives.

3.2. Ring-opening Reactions

Oxetanes like 4-Propyloxetan-2-one can undergo ring-opening reactions under acidic or basic conditions, often yielding diols or other functionalized products.

3.3. Biological Activity

Research has indicated that compounds similar to 4-Propyloxetan-2-one exhibit significant biological activity:

  • GVIA iPLA₂ Inhibition : A derivative of this compound was identified as a potent inhibitor of GVIA calcium-independent phospholipase A₂, suggesting potential applications in treating autoimmune diseases and diabetes .

Mechanistic Insights

The mechanism of action for reactions involving 4-Propyloxetan-2-one primarily revolves around its interaction with biological targets at a molecular level:

  • Enzyme Substrates : The compound may serve as a substrate for specific enzymes, leading to the formation of reactive intermediates that modulate various biological pathways.

4.1. Experimental Studies

Experimental studies have shown that related compounds can influence metabolic processes significantly, indicating that 4-Propyloxetan-2-one could be a lead compound in drug development .

Scientific Research Applications

Medicinal Chemistry

Recent studies have highlighted the incorporation of oxetanes in drug candidates undergoing clinical trials. For instance, seven oxetane-containing compounds are currently in various phases of clinical trials as of January 2023. Notable examples include:

  • Crenolanib : Developed for treating acute myeloid leukemia and gastrointestinal stromal tumors.
  • Fenebrutinib : Targeting multiple sclerosis.
  • Danuglipron : A glucagon-like peptide-1 receptor agonist for diabetes treatment.

These compounds demonstrate how the oxetane motif can enhance metabolic stability and improve pharmacokinetic properties while maintaining or increasing potency .

Case Studies

  • Crenolanib :
    • Phase : III
    • Application : Cancer treatment
    • Notable Findings : The introduction of an oxetane ring improved the compound's metabolic stability and reduced toxicity profiles.
  • Danuglipron :
    • Phase : II
    • Application : Diabetes management
    • Notable Findings : The oxetane motif was crucial in optimizing the compound's potency without negatively impacting other physicochemical properties like LogD .

Data Table of Oxetane Applications

Compound NameClinical PhaseTarget DiseaseKey Benefits
CrenolanibIIIAcute Myeloid LeukemiaEnhanced metabolic stability
FenebrutinibIIIMultiple SclerosisImproved pharmacokinetic profile
DanuglipronIIDiabetesIncreased potency and reduced toxicity

Mechanistic Insights

The mechanism by which oxetanes enhance drug efficacy often involves their ability to modify interaction patterns with biological targets. For example, the incorporation of an oxetane can lead to better conformational fit within target pockets, thus improving binding affinities without significantly altering lipophilicity .

Mechanism of Action

The mechanism of action of 4-propyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

The following analysis compares 4-Propyloxetan-2-one with structurally analogous lactones, focusing on ring size, substituent effects, reactivity, and applications.

Structural and Physical Properties

Compound Ring Size Substituent Melting Point (°C) Boiling Point (°C) Water Solubility
4-Propyloxetan-2-one 4-membered 4-propyl -15 (estimated) 210–215 Low
β-Propiolactone 4-membered None -33 162 Moderate
γ-Butyrolactone 5-membered None -45 204–206 High
(4S)-4-Propyloxolan-2-one 5-membered 4-propyl (S-config) 38–40 (reported) 245–250 (est.) Moderate

Key Observations :

  • Ring Strain : Four-membered lactones like 4-Propyloxetan-2-one exhibit higher ring strain than five-membered analogs (e.g., γ-butyrolactone), leading to greater reactivity in ring-opening polymerizations .
  • Substituent Effects : The 4-propyl group in 4-Propyloxetan-2-one increases hydrophobicity, reducing water solubility compared to unsubstituted β-propiolactone. This property favors its use in hydrophobic polymer matrices.
  • Steric and Stereochemical Influence : The (4S)-4-Propyloxolan-2-one (a five-membered lactone) demonstrates how stereochemistry impacts crystallinity and melting points, as seen in its higher melting point (38–40°C) compared to racemic mixtures .
4-Propyloxetan-2-one
  • Reactivity : Undergoes rapid ring-opening polymerization with catalysts like Lewis acids, yielding polyesters with high molecular weights. The propyl group enhances steric hindrance, slightly slowing reactivity compared to β-propiolactone.
  • Applications : Used in specialty polymers for biomedical devices (e.g., drug-delivery systems) due to its controlled degradation profile.
β-Propiolactone
  • Reactivity: More reactive than 4-Propyloxetan-2-one due to the absence of bulky substituents. However, it is a known carcinogen, limiting its industrial use.
  • Applications : Historically used in sterilizing vaccines but phased out due to toxicity concerns.
γ-Butyrolactone
  • Reactivity : Lower ring strain results in slower polymerization rates. Often used as a solvent or precursor for pyrrolidones.
  • Applications : Solvent in electronics manufacturing and pharmaceutical intermediates.
(4S)-4-Propyloxolan-2-one
  • Reactivity : The five-membered ring reduces strain, requiring harsher conditions for polymerization. The S-configuration may enable enantioselective synthesis of chiral polymers.
  • Applications: Emerging in asymmetric catalysis and high-performance polymers, as noted in recent commercial listings .

Research Findings

  • Thermal Stability : Polymers derived from 4-Propyloxetan-2-one exhibit 10–15% higher thermal stability (Tg ~ 60°C) than those from γ-butyrolactone (Tg ~ 45°C) due to increased rigidity from the propyl group.
  • Biocompatibility : Unlike β-propiolactone, 4-Propyloxetan-2-one shows low cytotoxicity in vitro, making it preferable for medical applications.
  • Synthetic Challenges : The synthesis of 4-Propyloxetan-2-one requires precise control of cyclization conditions to avoid dimerization, a common side reaction in strained lactones.

Biological Activity

4-Propyloxetan-2-one, a compound belonging to the class of β-lactones, has garnered attention due to its significant biological activities, particularly as an inhibitor of various enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of 4-Propyloxetan-2-one

4-Propyloxetan-2-one is characterized by its four-membered lactone ring structure, which is known for imparting unique chemical properties that influence its biological activity. The compound has been studied primarily for its interactions with phospholipases and other hydrolases, making it a candidate for therapeutic applications in various diseases.

The primary mechanism through which 4-propyloxetan-2-one exerts its biological effects is through the inhibition of calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme plays a crucial role in lipid metabolism and inflammatory responses. Inhibition of GVIA iPLA2 by 4-propyloxetan-2-one has been shown to:

  • Reduce β-cell apoptosis : It mitigates cell death in pancreatic β-cells induced by pro-inflammatory cytokines, suggesting potential benefits in autoimmune diseases like type 1 diabetes .
  • Target multiple enzyme classes : The compound interacts with various serine/cysteine hydrolases, highlighting its broad-spectrum inhibitory effects on enzymes involved in lipid metabolism and inflammation .

Inhibition Studies

Recent studies have demonstrated that 4-propyloxetan-2-one exhibits potent inhibitory activity against GVIA iPLA2 with an IC50 value as low as 1 nM, making it one of the most effective inhibitors reported . Additionally, it has been noted that this compound is significantly more active against GVIA iPLA2 compared to other phospholipases, such as GIVA cPLA2.

Antimicrobial Activity

In addition to its enzyme inhibition properties, 4-propyloxetan-2-one has shown promising antimicrobial activity. Research indicates that it possesses antibacterial effects against mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies

Case Study: Antibacterial Efficacy Against Mycobacterium tuberculosis

A study evaluated the antibacterial activity of 4-propyloxetan-2-one against M. tuberculosis. The results indicated an MIC value of approximately 4.3 µg/mL, demonstrating its potential as a therapeutic agent in treating tuberculosis infections. Additionally, it was found that structural modifications could enhance its activity against resistant strains .

CompoundMIC (µg/mL)Target Bacteria
4-Propyloxetan-2-one4.3Mycobacterium tuberculosis
VM0014.7Mycobacterium marinum
VM005>100Mycobacterium abscessus

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Propyloxetan-2-one with high purity for pharmacological studies?

  • Methodological Answer : Prioritize reaction optimization by varying catalysts (e.g., Lewis acids), solvents (e.g., anhydrous THF), and temperature gradients (e.g., −10°C to room temperature). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column (90:10 acetonitrile/water mobile phase, 1.0 mL/min flow rate). Post-synthesis, employ recrystallization in ethyl acetate/hexane mixtures to isolate high-purity crystals. Validate purity through melting point analysis and ¹H/¹³C NMR spectral alignment with literature data .

Q. How should researchers address inconsistencies in spectral data (e.g., NMR, IR) during structural characterization of 4-Propyloxetan-2-one derivatives?

  • Methodological Answer : Cross-validate spectral discrepancies using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian software).
  • Confirm functional groups via FT-IR and correlate with X-ray crystallography for ambiguous peaks.
  • Replicate synthesis under controlled conditions to rule out solvent or temperature artifacts. Document all anomalies in supplementary materials with detailed experimental logs .

Q. What are the best practices for ensuring reproducibility in 4-Propyloxetan-2-one kinetic studies?

  • Methodological Answer : Standardize reaction conditions (pH, ionic strength, and solvent systems) and use calibrated instruments (e.g., UV-Vis spectrophotometers with wavelength accuracy ±1 nm). Include triplicate runs with statistical error bars (95% confidence intervals). Publish raw kinetic data (e.g., rate constants, Arrhenius plots) and provide metadata (e.g., equipment model numbers, calibration dates) in supplementary files .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanism of 4-Propyloxetan-2-one under acidic conditions?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations using software like CP2K to map potential energy surfaces. Validate transition states with intrinsic reaction coordinate (IRC) analysis. Correlate computational findings with experimental kinetic isotope effects (KIE) and substituent electronic parameters (Hammett plots). Publish input files and trajectory data to enable replication .

Q. What strategies mitigate sample degradation during long-term stability studies of 4-Propyloxetan-2-one in aqueous buffers?

  • Methodological Answer : Conduct accelerated stability testing under stress conditions (40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS and identify hydrolytic pathways. Optimize storage by adding stabilizers (e.g., 0.1% w/v ascorbic acid) or using inert atmospheres (argon). Report degradation kinetics using the Arrhenius equation to extrapolate shelf-life .

Q. How should researchers design experiments to investigate the enantioselective synthesis of 4-Propyloxetan-2-one derivatives?

  • Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent). Validate absolute configuration using single-crystal X-ray diffraction or circular dichroism (CD) spectroscopy. Compare kinetic resolution data under varying temperatures and solvent polarities to optimize selectivity .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting bioactivity data for 4-Propyloxetan-2-one in different cell lines?

  • Methodological Answer : Perform dose-response assays (e.g., IC₅₀ curves) across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assay, 48-hour incubation). Control for variables like passage number, serum concentration, and hypoxia. Use ANOVA with post-hoc Tukey tests to identify statistically significant differences. Publish cell line authentication certificates and raw viability data .

Q. What statistical methods are appropriate for analyzing nonlinear relationships in 4-Propyloxetan-2-one structure-activity studies?

  • Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) to correlate descriptors (logP, polar surface area) with bioactivity. Validate models using leave-one-out cross-validation (LOOCV) and report R²/Q² values. For non-linear trends, use machine learning algorithms (e.g., random forests) with hyperparameter tuning. Share code repositories (e.g., GitHub) for transparency .

Tables for Methodological Reference

Parameter Recommended Value Technique
Purity Validation≥98%HPLC (C18 column, 254 nm)
NMR ReferencingTMS (0 ppm for ¹H)Bruker Avance III 400 MHz
Kinetic Study Replicatesn=3UV-Vis (λmax = 280 nm)
Chiral Resolutionee >90%Chiralpak AD-H, 25°C

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